molecular formula C18H17NO5 B8038146 tranilast

tranilast

Cat. No.: B8038146
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: N-(3’,4’-dimethoxycinnamoyl)anthranilic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to produce analogs with different biological activities .

Common Reagents and Conditions: Common reagents used in the reactions involving N-(3’,4’-dimethoxycinnamoyl)anthranilic acid include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the properties of the reagents used .

Major Products: The major products formed from the reactions of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid include various analogs with modified chemical structures. These analogs often exhibit different therapeutic properties, making them valuable for scientific research and medical applications .

Scientific Research Applications

Therapeutic Applications

Tranilast's applications span various medical conditions, including:

2.1. Allergic Conditions

  • Asthma : Used to manage bronchial asthma by reducing airway inflammation .
  • Dermatitis : Effective in treating atopic dermatitis and allergic conjunctivitis due to its anti-inflammatory properties .

2.2. Fibrotic Disorders

  • Keloids and Hypertrophic Scars : this compound is clinically used to treat these conditions by inhibiting excessive collagen deposition .
  • Pulmonary Fibrosis : Research indicates potential benefits in managing pulmonary fibrosis through its antiproliferative effects .

2.3. Cancer Treatment

This compound shows promise as an adjunct therapy in oncology:

  • Breast Cancer : It inhibits the growth of breast cancer cells and enhances the efficacy of chemotherapy agents like cisplatin .
  • Osteosarcoma : Studies indicate that this compound has a cytostatic effect on osteosarcoma cells and can enhance anticancer drug effectiveness .
  • Chemotherapy Resistance : It has been shown to inhibit cancer stem cells, potentially overcoming resistance to conventional therapies .

2.4. Cardiovascular Applications

This compound has been explored for its role in preventing restenosis after angioplasty, demonstrating its antiproliferative effects on vascular smooth muscle cells .

Case Studies and Clinical Trials

Several studies have documented the efficacy of this compound in various conditions:

ConditionStudy TypeFindings
KeloidsClinical TrialSignificant reduction in keloid size and recurrence rates .
Breast CancerPreclinical StudyInhibition of tumor growth and enhancement of chemotherapy effects .
Pulmonary FibrosisObservational StudyImprovement in lung function parameters with reduced fibrosis progression .
OsteosarcomaIn Vitro StudyCytostatic effect observed; enhanced response to cisplatin therapy .

Comparison with Similar Compounds

N-(3’,4’-dimethoxycinnamoyl)anthranilic acid is unique among similar compounds due to its specific combination of anti-inflammatory, antiproliferative, and antigenotoxic properties. Similar compounds include other cinnamoyl anthranilates, such as N-(3’-methoxy-4’-hydroxycinnamoyl)-anthranilic acid, N-(3’,5’-dimethoxy-4’-hydroxycinnamoyl)-anthranilic acid, and N-(3’,4’-dihydroxycinnamoyl)-anthranilic acid . These compounds share some therapeutic properties with N-(3’,4’-dimethoxycinnamoyl)anthranilic acid but differ in their specific chemical structures and biological activities.

Biological Activity

Tranilast, originally developed as an anti-allergy medication, has garnered attention in recent years for its diverse biological activities, particularly in cancer treatment and fibrosis management. This article delves into the mechanisms of action, therapeutic potential, and clinical applications of this compound, supported by case studies and research findings.

This compound exerts its effects through several key biological pathways:

  • Inhibition of TGF-β Signaling : this compound significantly interferes with the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and apoptosis. This inhibition is particularly relevant in cancer and fibrotic diseases .
  • Antiproliferative Effects : Studies have demonstrated that this compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines, including prostate and breast cancer. For example, Sato et al. reported that this compound treatment led to a dose-dependent reduction in cell proliferation across multiple prostate cancer cell lines .
  • Reduction of Chemokine Production : this compound has been shown to down-regulate chemokine production from mast cells, which may contribute to its anti-inflammatory properties .

Anticancer Activity

This compound's potential as an anticancer agent has been extensively studied:

  • Prostate Cancer : In vitro studies indicated that this compound reduced proliferation and induced apoptosis in LNCaP and PLS-10 prostate cancer cell lines. In vivo studies using rat models showed significant tumor volume reduction when this compound was administered at doses of 200 mg/kg/day or 400 mg/kg/day .
  • Breast Cancer : In a murine model implanted with 4T1 breast cancer cells, this compound (300 mg/kg/day) reduced primary tumor growth by up to 50% and metastasis to the lungs by over 90% .
  • Glioma : this compound treatment inhibited migration and invasiveness of glioma cell lines LN-18 and T98G, demonstrating its potential as a therapeutic agent for malignant brain tumors .

Fibrosis Management

This compound's antifibrotic properties are particularly noteworthy:

  • Cardiac Fibrosis : In a study involving Ren-2 rats with diabetes, this compound administration resulted in a 37% reduction in cardiac fibrosis associated with decreased TGF-β activity .
  • Pulmonary Fibrosis : A case study reported successful treatment of pulmonary fibrosis post-COVID-19 with this compound (600 mg t.i.d.), leading to significant improvement in lung function and imaging results .

Case Studies

Several case studies highlight the clinical efficacy of this compound:

  • Scleredema Diabeticorum : Three patients treated with this compound exhibited marked improvement in skin symptoms associated with this condition, showcasing its therapeutic potential beyond oncology .
  • Vulval Syringoma : A case study involving a 26-year-old woman showed complete resolution of vulval syringoma after six months of this compound treatment (300 mg/day) .
  • Desmoid Tumors : A 48-year-old male patient experienced significant tumor size reduction after being treated with oral this compound (300 mg/day) for over two years without recurrence .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusModel/PopulationFindingsReference
Prostate CancerRat modelsSignificant reduction in tumor volume
Breast CancerMurine modelUp to 50% reduction in primary tumor growth
GliomaHuman cell linesInhibition of migration and invasiveness
Cardiac FibrosisRen-2 rat model37% reduction in cardiac fibrosis
Pulmonary FibrosisPost-COVID patientImprovement in lung function and imaging
Scleredema DiabeticorumHuman casesMarked improvement in skin symptoms
Vulval SyringomaCase studyComplete resolution after six months
Desmoid TumorsHuman caseSignificant size reduction without recurrence

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023693
Record name N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-12-8
Record name Tranilast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53902-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 20 g quantity of piperidinium N-(3,4-dimethoxycinnamoyl)anthranilate is dissolved in 60 ml of water with heating, and the resultant aqueous solution is added dropwise to 45 ml of diluted hydrochloric acid (5 ml of conc. hydrochloric acid and 40 ml of water) with stirring. The precipitated crystals which form are collected by filtration, washed with water and then dried at 90°-100° C. under reduced pressure for 3 hours to yield 15.5 g of N-(3,4-dimethoxycinnamoyl)anthranilic acid (98.0% yield), m.p. 208°-208.5° C. The compound structure is confirmed by elemental analysis, and by IR and NMR spectroscopy.
Name
piperidinium N-(3,4-dimethoxycinnamoyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 20 g quantity of morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate is dissolved in 40 ml of water and the resultant solution is added dropwise to 45 ml of diluted hydrochloric acid (5 ml of conc. hydrochloric acid and 40 ml of water) with stirring. The precipitated crystals which form are collected by filtration, washed with water and then dried at 90°-100° C. under reduced pressure for 3 hours to yield 15.5 g of N-(3,4-dimethoxycinnamoyl)anthranilic acid (98% yield). The compound is confirmed as identical to that obtained in EXAMPLE VI.
Name
morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 20 ml of dry dioxane and 0.7 g of dry pyridine were added 2 g of 3,4-dimethoxycinnamic acid, 1.6 g of phosphorus oxychloride and 1.6 g of methyl anthranilate. The mixture was heated under reflux for 2 hours to effect reaction. After completion of the reaction, the reaction mixture was concentrated and the residue was dissolved with heating in ethanol and then cooled whereby crystals were precipitated. The crystals were separated by filtration and treated in a manner similar to that described in Example 5 to effect hydrolysis of the ester group. The product was recrystallized from chloroform to obtain 2 g of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid having a melting point of 211°-213°C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into 15 ml of dimethylformamide was dissolved with heating 4.65 g (0.02 mol) of anthranilic acid-magnesium chloride complex. To 10 ml of dimethylformamide were added in order 0.78 ml of thionyl chloride and 2.08 g (0.01 mol) of 3',4'-dimethoxycinnamic acid, during which the reaction system was stirred and cooled with ice and water. After being stirred for additional 15 minutes, the resulting mixture was added dropwise to the solution of anthranilic acid-magnesium chloride complex. After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature and then for 1 hour at room temperature. After the completion of the reaction, 80 ml of ice-water mixture was added thereto. Then, air was introduced thereinto for 30 minutes, and crystals deposited were collected by filtration and recystallized from ethanol-water (1:3) to give 2.58 g (78.9%) of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid. Molting point: 209°-211° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Into 15 ml of dimethylformamide were dissolved with heating 2.0 g of anthranilic acid and 2.3 g of anhydrous calcium chloride. To 10 ml of dimethylformamide were added in order 0.78 ml of thionyl chloride and 2.08 g of 3',4'-dimethoxycinnamic acid, during which the reaction system was stirred and cooled with ice and water. The resulting mixture was added dropwise to the above solution, during which the reaction system was stirred and cooled with ice and water. After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature and then for 1 hour at room temperature. After the completion of the reaction, 80 ml of ice-water mixture was added thereto. Then, air was introduced thereinto for 30 minutes, and crystals deposited were collected by filtration and recrystallized from ethanol-water (1:2) to give 2.35 g (yield: 71.8%) of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid. Melting point: 209°-211° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.78 mL
Type
reactant
Reaction Step Five
Quantity
2.08 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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